molecular formula C17H16N2O B14693024 4-Methoxy-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 35229-01-7

4-Methoxy-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14693024
CAS No.: 35229-01-7
M. Wt: 264.32 g/mol
InChI Key: GUVQHFNSXZGZHF-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-3,5-diphenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, characterized by a five-membered ring containing two nitrogen atoms, makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The reaction can be catalyzed by various agents, including iodine or silver, to enhance the yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly and cost-effective production methods .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-methyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Methoxy-1-methyl-3,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of cyclooxygenase (COX) enzymes or interaction with DNA .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

35229-01-7

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4-methoxy-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C17H16N2O/c1-19-16(14-11-7-4-8-12-14)17(20-2)15(18-19)13-9-5-3-6-10-13/h3-12H,1-2H3

InChI Key

GUVQHFNSXZGZHF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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